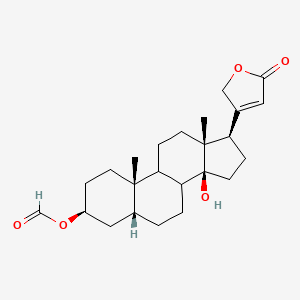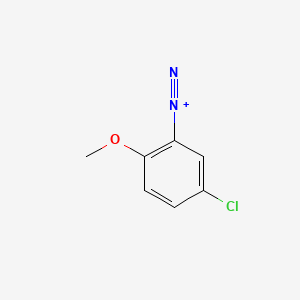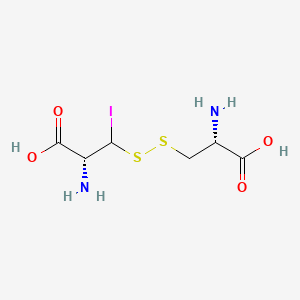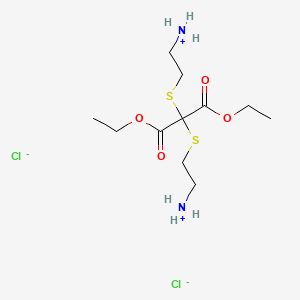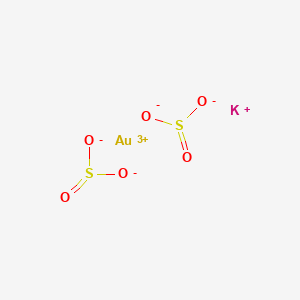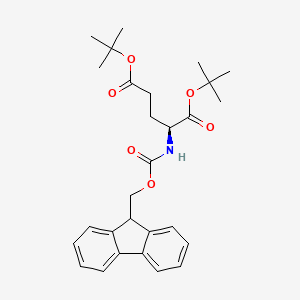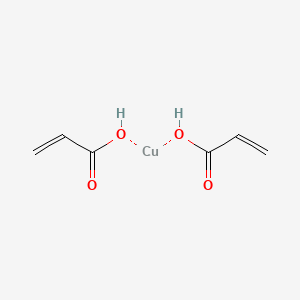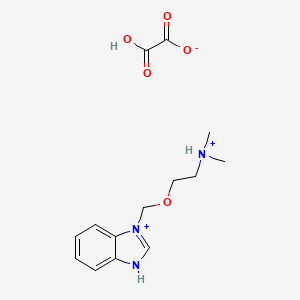
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a complex organic compound with a unique structure that combines benzimidazole and azanium moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate typically involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using appropriate alkylating agents to introduce the 1-ylmethoxy group.
Quaternization: The resulting intermediate is quaternized with dimethyl sulfate or similar reagents to form the dimethylazanium moiety.
Coupling with Glyoxylate: Finally, the compound is coupled with glyoxylate to introduce the 2-hydroxy-2-oxoacetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Aplicaciones Científicas De Investigación
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The azanium group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler compound with similar core structure but lacking the additional functional groups.
Imidazole: Another related compound with a similar ring structure but different functional groups.
Quaternary Ammonium Compounds: Compounds with similar azanium moieties but different core structures.
Uniqueness
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is unique due to its combination of benzimidazole and azanium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H20N3O5+ |
|---|---|
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C12H17N3O.C2H2O4/c1-14(2)7-8-16-10-15-9-13-11-5-3-4-6-12(11)15;3-1(4)2(5)6/h3-6,9H,7-8,10H2,1-2H3;(H,3,4)(H,5,6)/p+1 |
Clave InChI |
ZOAQOAHERQIXNP-UHFFFAOYSA-O |
SMILES canónico |
C[NH+](C)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


